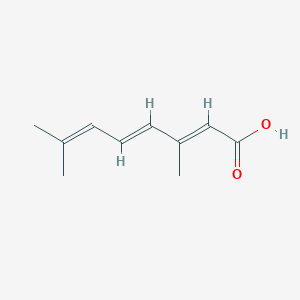
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is an organic compound with a unique structure characterized by multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid typically involves the use of starting materials such as isoprene and acrolein. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases like sodium hydroxide and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the compound into saturated carboxylic acids using hydrogenation catalysts such as palladium or platinum.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under high pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated carboxylic acids.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate various biochemical processes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-Hexa-2,4-dienoic Acid: Another unsaturated carboxylic acid with similar conjugated double bonds.
(2E,4E)-3,7-Dimethylocta-2,4-diene: A related compound with a similar structure but lacking the carboxyl group.
Uniqueness
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a carboxyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(2E,4E)-3,7-dimethylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-8(2)5-4-6-9(3)7-10(11)12/h4-7H,1-3H3,(H,11,12)/b6-4+,9-7+ |
InChI-Schlüssel |
MCGLCWJFRQHBEQ-ADIUVMHLSA-N |
Isomerische SMILES |
CC(=C/C=C/C(=C/C(=O)O)/C)C |
Kanonische SMILES |
CC(=CC=CC(=CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


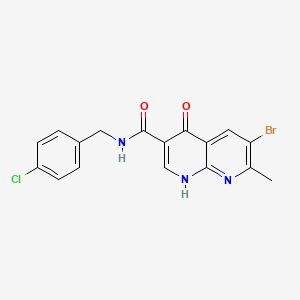

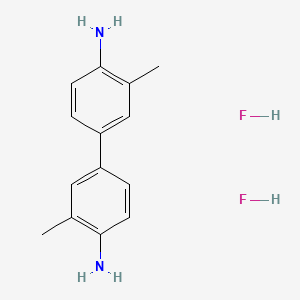
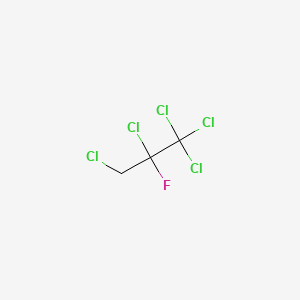
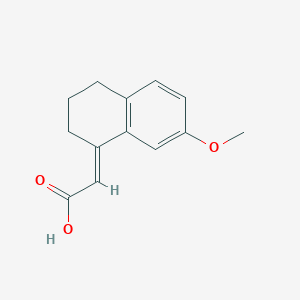

![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)


![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
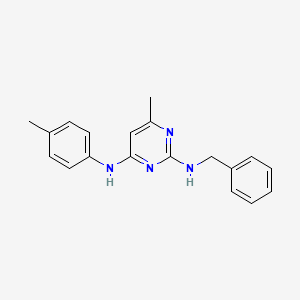
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)

